molecular formula C16H16O4 B8223650 Eleutherin CAS No. 64869-73-4

Eleutherin

Cat. No.: B8223650
CAS No.: 64869-73-4
M. Wt: 272.29 g/mol
InChI Key: IAJIIJBMBCZPSW-DTWKUNHWSA-N
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Description

Eleutherin is a naturally occurring naphthoquinone compound found in the bulbs of the plant Eleutherine bulbosa, which belongs to the Iridaceae family. This compound has been traditionally used in various cultures for its medicinal properties, including its use in treating infections, inflammation, and other ailments. This compound is known for its distinctive red color and has been the subject of numerous scientific studies due to its potential therapeutic applications.

Scientific Research Applications

Eleutherin has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

Eleutherin can be synthesized through several methods. One common synthetic route involves the intramolecular cyclization of 2-acetyl-3-allyl-8-methoxy-1,4-naphthoquinone. This precursor is obtained by the Lewis acid-mediated allylation of 2-acetyl-8-methoxy-1,4-naphthoquinone with allyltrimethylstannane . The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride, under controlled temperature and pressure to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often involves the extraction of the compound from the bulbs of Eleutherine bulbosa. The extraction process typically uses solvents such as ethanol or methanol to isolate the active compounds. The extracted this compound is then purified using chromatographic techniques to obtain a high-purity product suitable for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

Eleutherin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various quinone derivatives.

    Reduction: Reduction of this compound can yield hydroquinone derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the quinone moiety, to form various substituted naphthoquinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various naphthoquinone derivatives, hydroquinones, and substituted naphthoquinones, each with distinct chemical and biological properties .

Mechanism of Action

The mechanism of action of eleutherin involves its interaction with various molecular targets and pathways. This compound has been shown to exert its effects through the following mechanisms:

    Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.

    Antimicrobial Activity: this compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

    Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

Comparison with Similar Compounds

Eleutherin is structurally similar to other naphthoquinones such as:

    Isothis compound: Another naphthoquinone found in Eleutherine bulbosa with similar biological activities but differing in its substitution pattern.

    Eleutherol: A related compound with additional hydroxyl groups, enhancing its antioxidant properties.

    Plumbagin: A naphthoquinone found in the roots of Plumbago species, known for its potent anticancer and antimicrobial activities.

Compared to these compounds, this compound is unique in its specific substitution pattern and its ability to interact with multiple molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

(1R,3S)-9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-8-7-11-13(9(2)20-8)16(18)14-10(15(11)17)5-4-6-12(14)19-3/h4-6,8-9H,7H2,1-3H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJIIJBMBCZPSW-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(O1)C)C(=O)C3=C(C2=O)C=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=C([C@H](O1)C)C(=O)C3=C(C2=O)C=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197281
Record name Eleutherin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478-36-4, 64869-73-4
Record name (+)-Eleutherin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eleutherin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eleutherin, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064869734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eleutherin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELEUTHERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J86WO1VYK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ELEUTHERIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FTP57M80A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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